molecular formula C25H26N6O B11202134 [1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

[1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11202134
M. Wt: 426.5 g/mol
InChI Key: FICPGKXAYHQFRE-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a triazole ring, a pyrrole ring, and a piperazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cycloaddition reaction between an azide and an alkyne. The pyrrole ring is then introduced via a condensation reaction with an appropriate aldehyde. Finally, the piperazine moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility allows for applications in areas such as polymer science and catalysis.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone
  • 1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone

Uniqueness

Compared to similar compounds, 1-(4-methylbenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-ylmethanone stands out due to its specific combination of functional groups

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

[1-[(4-methylphenyl)methyl]-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H26N6O/c1-20-9-11-21(12-10-20)19-31-24(29-13-5-6-14-29)23(26-27-31)25(32)30-17-15-28(16-18-30)22-7-3-2-4-8-22/h2-14H,15-19H2,1H3

InChI Key

FICPGKXAYHQFRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=C5

Origin of Product

United States

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